(S)-4-(4-aminobenzyl)oxazolidin-2-one
Overview
Description
(S)-4-(4-aminobenzyl)oxazolidin-2-one is a chiral oxazolidinone derivative. This compound is of significant interest in the field of organic chemistry due to its potential applications in asymmetric synthesis and medicinal chemistry. The presence of both an oxazolidinone ring and an aminobenzyl group makes it a versatile intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-(4-aminobenzyl)oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Aminobenzyl Group: The aminobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the oxazolidinone ring in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxazolidinone ring can be reduced to form the corresponding amino alcohol.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Bases like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products:
Oxidation: Nitroso or nitro derivatives of the compound.
Reduction: Amino alcohols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
(S)-4-(4-aminobenzyl)oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: Serves as a building block in the synthesis of biologically active compounds.
Medicine: Potential intermediate in the synthesis of pharmaceutical agents, particularly those targeting bacterial infections.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (S)-4-(4-aminobenzyl)oxazolidin-2-one depends on its application. In asymmetric synthesis, it acts as a chiral auxiliary, facilitating the formation of enantiomerically pure products. The oxazolidinone ring provides a rigid framework that helps in the selective formation of one enantiomer over the other.
Comparison with Similar Compounds
®-4-(4-aminobenzyl)oxazolidin-2-one: The enantiomer of the compound , with similar chemical properties but different biological activities.
4-(4-aminobenzyl)oxazolidin-2-one: The racemic mixture of the compound.
4-(4-nitrobenzyl)oxazolidin-2-one: A derivative with a nitro group instead of an amino group.
Uniqueness: (S)-4-(4-aminobenzyl)oxazolidin-2-one is unique due to its chiral nature, which makes it particularly valuable in asymmetric synthesis. Its ability to induce chirality in target molecules sets it apart from its racemic and achiral counterparts.
Properties
IUPAC Name |
(4S)-4-[(4-aminophenyl)methyl]-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c11-8-3-1-7(2-4-8)5-9-6-14-10(13)12-9/h1-4,9H,5-6,11H2,(H,12,13)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNAVSKJKDPLWBD-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)CC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NC(=O)O1)CC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301285890 | |
Record name | (S)-4-(4-Aminobenzyl)-2-oxazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301285890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152305-23-2 | |
Record name | (S)-4-(4-Aminobenzyl)-2-oxazolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=152305-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-4-(4-Aminobenzyl)oxazolidin-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152305232 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-4-(4-Aminobenzyl)-2-oxazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301285890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-4-(4-AMINOBENZYL)OXAZOLIDIN-2-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJO4G2UWA4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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